molecular formula C22H12N4O8 B15013464 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene

2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene

Cat. No.: B15013464
M. Wt: 460.4 g/mol
InChI Key: PNFWAZAOTJQFFQ-QPJJXVBHSA-N
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Description

2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene is a complex organic compound known for its strong electron-accepting properties. This compound is part of the fluorene family, which is characterized by a tricyclic structure with a central fluorene core. The presence of multiple nitro groups and a phenylprop-2-en-1-ylidene substituent makes it highly reactive and suitable for various applications in chemistry and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene typically involves the nitration of fluorene derivatives. The process begins with the nitration of fluorene to produce 2,4,5,7-tetranitrofluorenone. This intermediate is then subjected to a condensation reaction with cinnamaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration process is carefully controlled to ensure high yield and purity. The condensation reaction is optimized for industrial conditions, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene involves its strong electron-accepting properties. The multiple nitro groups create a highly electron-deficient environment, which facilitates the formation of charge-transfer complexes. These complexes can interact with various molecular targets, including biological macromolecules and electronic materials, leading to their unique properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene is unique due to the combination of multiple nitro groups and the phenylprop-2-en-1-ylidene substituent. This combination enhances its electron-accepting properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C22H12N4O8

Molecular Weight

460.4 g/mol

IUPAC Name

2,4,5,7-tetranitro-9-[(E)-3-phenylprop-2-enylidene]fluorene

InChI

InChI=1S/C22H12N4O8/c27-23(28)14-9-17-16(8-4-7-13-5-2-1-3-6-13)18-10-15(24(29)30)12-20(26(33)34)22(18)21(17)19(11-14)25(31)32/h1-12H/b7-4+

InChI Key

PNFWAZAOTJQFFQ-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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